Trazodone Hydrochloride

Catalog No.
S545734
CAS No.
25332-39-2
M.F
C19H23Cl2N5O
M. Wt
408.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trazodone Hydrochloride

CAS Number

25332-39-2

Product Name

Trazodone Hydrochloride

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride

Molecular Formula

C19H23Cl2N5O

Molecular Weight

408.3 g/mol

InChI

InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H

InChI Key

OHHDIOKRWWOXMT-UHFFFAOYSA-N

SMILES

Array

Synonyms

AF 1161, AF-1161, AF1161, Apo Trazodone, Apo-Trazodone, Deprax, Desyrel, Gen Trazodone, Gen-Trazodone, Molipaxin, Novo Trazodone, Novo-Trazodone, Nu Trazodone, Nu-Trazodone, PMS Trazodone, PMS-Trazodone, ratio Trazodone, ratio-Trazodone, RatioTrazodone, Thombran, Tradozone, Trazodon Hexal, Trazodon neuraxpharm, Trazodon-neuraxpharm, Trazodone, Trazodone Hydrochloride, TrazodonNeuraxpharm, Trazon, Trittico

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl

The exact mass of the compound Trazodone hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758393. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Trazodone hydrochloride (CAS: 25332-39-2) is a well-characterized phenylpiperazine derivative functioning as a serotonin antagonist and reuptake inhibitor (SARI). Commercially supplied as a highly pure crystalline powder, it acts as a potent 5-HT2A and 5-HT2B receptor antagonist, a partial 5-HT1A agonist, and a moderate serotonin transporter (SERT) inhibitor[1]. In procurement and formulation contexts, the hydrochloride salt is strictly preferred over the free base due to its superior physicochemical properties, particularly its enhanced aqueous solubility and stability in acidic media . It is widely utilized as a reference standard in neuropharmacological assays, formulation development for extended-release matrices, and comparative studies evaluating non-hepatotoxic psychotropic agents.

Substituting trazodone hydrochloride with its free base or structurally related analogs like nefazodone severely compromises experimental and formulation integrity. The free base form is practically insoluble in water, which prevents its use in standard dissolution testing, aqueous assay buffers, and bioequivalence studies . Furthermore, substituting trazodone with nefazodone introduces profound toxicological artifacts; nefazodone is a potent inhibitor of the bile salt export pump (BSEP), causing significant hepatotoxicity that confounds in vitro hepatic models and in vivo safety profiles [1]. Additionally, utilizing older tricyclic antidepressants (e.g., amitriptyline) as functional substitutes introduces high muscarinic receptor affinity, generating off-target anticholinergic effects that obscure specific serotonergic and adrenergic receptor data [2].

Aqueous Solubility for Formulation and Dissolution Assays

Trazodone hydrochloride demonstrates robust aqueous solubility, a critical parameter for both in vitro assays and oral dosage formulation. While trazodone free base is practically insoluble in water, the hydrochloride salt achieves a solubility of approximately 18 mg/mL in pure water and maintains high solubility in acidic environments (e.g., 7.4 mg/mL in 0.1 N HCl) . This marked difference is essential for achieving sink conditions in standard USP dissolution apparatuses and ensures reproducible bioavailability profiles in extended-release matrix development [1].

Evidence DimensionAqueous Solubility
Target Compound DataTrazodone Hydrochloride (~18 mg/mL in water; 7.4 mg/mL in 0.1 N HCl)
Comparator Or BaselineTrazodone free base (Practically insoluble in water)
Quantified DifferenceOrders of magnitude higher aqueous solubility for the HCl salt, enabling aqueous formulation.
ConditionsStandard aqueous media and 0.1 N HCl at room temperature

High aqueous solubility is mandatory for liquid formulations, reliable dissolution testing, and achieving consistent bioavailability in pharmacological models.

Absence of BSEP-Mediated Hepatotoxicity

In toxicological screening, trazodone hydrochloride provides a clean safety profile compared to its structural analog nefazodone. In human hepatocyte models, nefazodone strongly inhibits the bile salt export pump (BSEP) with an IC50 of 9 µM and causes time- and concentration-dependent toxicity (IC50 = 18 µM for protein synthesis inhibition at 6 hours) [1]. In stark contrast, trazodone exhibits no significant inhibition of the biliary transport system and does not induce BSEP-mediated hepatotoxicity [2].

Evidence DimensionBSEP Inhibition (IC50)
Target Compound DataTrazodone Hydrochloride (No significant inhibition)
Comparator Or BaselineNefazodone (IC50 = 9 µM)
Quantified DifferenceComplete absence of BSEP inhibition for trazodone compared to potent inhibition by nefazodone.
ConditionsHuman sandwich hepatocytes and BSEP-expressing membrane assays

Procuring trazodone avoids the confounding variables of drug-induced liver injury (DILI) and BSEP inhibition in in vitro and in vivo pharmacological studies.

Receptor Selectivity: Lack of Muscarinic Affinity

Trazodone hydrochloride is highly valued in neuropharmacology for its selective targeting of serotonergic and alpha-adrenergic receptors without the off-target anticholinergic burden seen in older antidepressants. While tricyclic agents like amitriptyline possess high affinity for muscarinic acetylcholine receptors—leading to profound anticholinergic side effects—trazodone exhibits negligible affinity for muscarinic, dopaminergic, and GABAergic receptors [1]. This clean receptor binding profile allows researchers to isolate 5-HT2A/2C and alpha-1 adrenergic mechanisms without antimuscarinic interference [2].

Evidence DimensionMuscarinic Receptor Affinity
Target Compound DataTrazodone Hydrochloride (Negligible muscarinic affinity)
Comparator Or BaselineAmitriptyline (High muscarinic affinity)
Quantified DifferenceNear-zero antimuscarinic activity for trazodone vs. potent antimuscarinic activity for amitriptyline.
ConditionsIn vitro radioligand binding assays

Ensures that behavioral and physiological responses in experimental models are strictly driven by serotonergic/adrenergic pathways rather than off-target anticholinergic effects.

Extended-Release Formulation Development

Because of its well-characterized pH-dependent solubility and high aqueous solubility as a hydrochloride salt, trazodone HCl is the optimal active pharmaceutical ingredient (API) for developing and validating novel hydrogel or matrix-based extended-release oral dosage forms [1].

Reference Standard in Hepatotoxicity Screening

Due to its lack of BSEP inhibition, trazodone hydrochloride serves as a critical negative control or safe baseline comparator in in vitro hepatotoxicity assays evaluating drug-induced liver injury (DILI) among psychotropic compounds [2].

Selective Neuropharmacological Modeling

Its negligible affinity for muscarinic receptors makes trazodone an ideal pharmacological tool for isolating 5-HT2A antagonism and alpha-1 adrenergic blockade in animal models of anxiety and sleep architecture, free from the confounding variables of anticholinergic toxicity [3].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

407.1279658 Da

Monoisotopic Mass

407.1279658 Da

Heavy Atom Count

27

Appearance

Powder

UNII

6E8ZO8LRNM

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (77.36%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of insomnia

Pharmacology

Trazodone Hydrochloride is the hydrochloride salt form of trazodone, a synthetic triazolopyridine derivative with antidepressant and sedative properties. Based on studies from animal models, trazodone selectively inhibits the re-uptake of serotonin by synaptosomes in the brain, thereby increasing serotonin levels in the synaptic cleft and potentiating serotonin activity. Trazodone is not a monoamine oxidase inhibitor and, unlike amphetamine-type drugs, does not stimulate the central nervous system. The sedative effect of trazodone is likely via alpha-adrenergic and mild histamine H1 blocking actions.

MeSH Pharmacological Classification

Anti-Anxiety Agents

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A4 (HTT) [HSA:6532] [KO:K05037]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

25332-39-2
19666-36-5

Metabolism Metabolites

Undergoes extensive hepatic metabolism via hydroxylation, N-dealkylation, N-oxidation and splitting of the pyridine ring. Cytochrome P450 (CYP) 3A4 catalyzes the formation of the major active metabolite, m-chlorophenylpiperazine (m-CPP). Metabolites may be further conjugated to glucuonic acid or glutathione. CYP2D6 is responsible for 4'-hydroxylation of m-CPP and the formation of at least one glutathione conjugates of m-CPP, a quinone imine-sulhydryl adduct. Oxotriazolopyridinpropionic acid, an inactive metabolite, and its conjugates account for about 20% of the total excreted oral dose. Less than 1% of the oral dose is excreted unchanged. Approximately 70-75% of the dose is eliminated in urine with the remainder being excreted in feces via biliary elimination. Half Life: Undergoes biphasic elimination with an initial phase t1/2 α of 3-6 hours and a terminal phase t1/2 β of 5-9 hours.

Wikipedia

Trazodone hydrochloride

FDA Medication Guides

DESYREL
TRAZODONE HYDROCHLORIDE
TABLET;ORAL
PRAGMA
10/18/2018
OLEPTRO
TRAZODONE HYDROCHLORIDE
TABLET, EXTENDED RELEASE;ORAL
ANGELINI PHARMA
07/17/2014
TABLET;ORAL
APOTEX INC
04/20/2020
RALDESY
TRAZODONE HYDROCHLORIDE, USP
SOLUTION;ORAL
VALIDUS PHARMACEUTICALS LLC
11/26/2024

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-12-2023
1: Stevens BJ, Frantz EM, Orlando JM, Griffith E, Harden LB, Gruen ME, Sherman
BL. Efficacy of a single dose of trazodone hydrochloride given to cats prior to
veterinary visits to reduce signs of transport- and examination-related anxiety.
J Am Vet Med Assoc. 2016 Jul 15;249(2):202-7. doi: 10.2460/javma.249.2.202.
PubMed PMID: 27379596.

Explore Compound Types